1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene
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Overview
Description
1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group and a butoxy group attached to a benzene ring, with an additional methylphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene can be achieved through a multi-step process involving the following key reactions:
Etherification: The initial step involves the etherification of 1-methoxy-2-hydroxybenzene with 4-bromobutyl-3-methylphenyl ether in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or butoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate, and other bases.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced aromatic rings, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene
- 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene
Uniqueness
1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene is unique due to the specific positioning of the methyl group on the phenoxy substituent, which can influence its chemical reactivity and interactions with other molecules. This structural variation can lead to differences in its physical and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-methoxy-2-[4-(3-methylphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-15-8-7-9-16(14-15)20-12-5-6-13-21-18-11-4-3-10-17(18)19-2/h3-4,7-11,14H,5-6,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSKYGVZPDMOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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